molecular formula C22H15ClFN3OS2 B2755253 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one CAS No. 923679-01-0

1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2755253
CAS No.: 923679-01-0
M. Wt: 455.95
InChI Key: VBSRUHBMKZYOLD-UHFFFAOYSA-N
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Description

This product is 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one ( 923679-01-0), a high-purity synthetic compound supplied for research and development purposes. The compound has a molecular formula of C22H15ClFN3OS2 and a molecular weight of 455.96 g/mol . Its structure features a 1-(4-chlorophenyl)ethanone moiety , a common scaffold in organic chemistry, which is linked via a sulfanyl bridge to a complex heterocyclic system comprising a pyridazine ring and a 2-(4-fluorophenyl)-4-methyl-1,3-thiazole group . The presence of these distinct pharmacophores—including the chlorophenyl, fluorophenyl, and thiazole units—makes this molecule a valuable intermediate for researchers in medicinal chemistry and drug discovery. Potential applications include its use as a building block for the synthesis of more complex molecules, in the development of high-value screening libraries, and as a key intermediate in investigating structure-activity relationships (SAR) for novel therapeutic targets. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3OS2/c1-13-21(30-22(25-13)15-4-8-17(24)9-5-15)18-10-11-20(27-26-18)29-12-19(28)14-2-6-16(23)7-3-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSRUHBMKZYOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved by reacting 4-fluoroacetophenone with thiourea in the presence of a base.

    Synthesis of the pyridazine ring: This involves the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling reactions: The thiazole and pyridazine intermediates are then coupled using a suitable cross-coupling reaction, such as Suzuki or Heck coupling.

    Final assembly:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Heterocyclic Diversity

The compound’s uniqueness lies in its pyridazine-thiazole scaffold, differentiating it from other heterocyclic systems:

  • Pyrazolone Derivatives: Compounds like 1-(4-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone (–11) utilize pyrazolone cores, which exhibit antibacterial and antitumor activities but lack the pyridazine-thiazole synergy .
  • Pyrimidine-Based Systems : describes a pyrimidine derivative with a trifluoromethylphenyl group, emphasizing electron-withdrawing substituents for enhanced stability .
  • Triazole Derivatives : The compound in features a triazole ring with sulfanyl and fluorophenyl groups, highlighting modular substituent placement for target specificity .

Table 1: Structural Comparison of Key Heterocycles

Compound Core Heterocycle Key Substituents Molecular Weight
Target Compound Pyridazine + Thiazole 4-Chlorophenyl, 4-Fluorophenyl, Methyl ~483.9 g/mol*
[] Pyrazolone 4-Chlorophenyl, Thiophen-2-yl, Hydroxy 380.84 g/mol
[] Pyrimidine 4-Chloro-2-(trifluoromethyl)phenyl, Substituted sulfonylpiperazine ~500–550 g/mol†
[] Triazole 4-Chlorophenyl, 4-Pyridinyl, Fluorophenyl ~428.9 g/mol‡

*Estimated via formula; †Based on substituent variability; ‡Calculated from molecular formula.

Biological Activity

The compound 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C19H17ClFN3SC_{19}H_{17}ClFN_3S, which reflects its complex structure comprising multiple functional groups. The presence of thiazole and pyridazine moieties suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Research indicates that compounds with thiazole and pyridazine rings often exhibit cytotoxic effects against cancer cell lines. The presence of electron-withdrawing groups like chlorine and fluorine enhances the compound's potency by improving its interaction with cellular targets.
  • Anticonvulsant Properties : Similar structures have shown efficacy in models of epilepsy, suggesting that this compound may also possess anticonvulsant properties. The thiazole moiety is particularly noted for its role in enhancing anticonvulsant activity through modulation of neurotransmitter systems.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectsReference
AnticancerA431 and Jurkat cell linesIC50 < 10 µM
AnticonvulsantPicrotoxin-induced convulsion modelED50 = 18.4 mg/kg
Enzyme InhibitionAurora-A kinaseIC50 = 0.067 µM

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of thiazole derivatives, the compound exhibited significant cytotoxicity against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines, with an IC50 value below 10 µM. This suggests a strong potential for further development as an anticancer agent.

Case Study 2: Anticonvulsant Effects

In another investigation using a picrotoxin-induced convulsion model, the compound demonstrated an effective dose (ED50) of 18.4 mg/kg, indicating promising anticonvulsant properties. This effect is attributed to its structural features that enhance neuronal stability.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • Substitution patterns on the phenyl rings significantly influence biological activity.
  • Electron-withdrawing groups (e.g., Cl, F) enhance potency by stabilizing reactive intermediates during metabolic processes.
  • The combination of thiazole and pyridazine rings contributes synergistically to the observed bioactivity.

Q & A

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound post-synthesis?

  • Methodological Answer : Employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to confirm connectivity and regiochemistry. Infrared (IR) spectroscopy can identify functional groups like ketones or thioethers. High-resolution mass spectrometry (HRMS) validates molecular weight and purity. For crystalline samples, single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated in pyrazolone derivatives .

Q. What synthetic routes are typically employed to prepare this compound?

  • Methodological Answer : Common approaches involve multi-step organic synthesis, including Suzuki-Miyaura coupling for aryl-aryl bond formation and nucleophilic substitution for thioether linkages. For example, analogous thiazole-pyridazine systems are synthesized via sequential cross-coupling and cyclization reactions under inert conditions . Reaction optimization (e.g., catalyst selection, solvent polarity) is critical to improve yields.

Q. How can researchers verify the purity and stability of this compound under storage conditions?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% recommended). Stability studies under varying temperatures and humidity levels (e.g., 25°C/60% RH, 40°C/75% RH) over 1–3 months, monitored via LC-MS, can identify degradation products. Differential scanning calorimetry (DSC) evaluates thermal stability .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL for refinement, employing constraints (e.g., DELU, SIMU) to model disordered regions. For twinned data, the TWIN/BASF commands in SHELXL can partition overlapping reflections. Validate refinement with R-factors (R1 < 0.05 for high-resolution data) and check for electron density residuals using tools like Olex2 .

Q. What experimental design strategies optimize the synthesis of this compound for scalability?

  • Methodological Answer : Apply Design of Experiments (DoE) to evaluate critical parameters (e.g., temperature, stoichiometry). For example, a Central Composite Design (CCD) can model non-linear relationships between reaction variables. Flow chemistry systems (e.g., microreactors) enhance reproducibility and heat transfer in exothermic steps, as shown in diazomethane syntheses .

Q. How can computational methods predict electronic properties relevant to bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). Multiwfn software analyzes electron localization/delocalization trends, which correlate with receptor binding affinity .

Q. What strategies address regioselectivity challenges in thiazole-pyridazine coupling reactions?

  • Methodological Answer : Control steric and electronic effects using directing groups (e.g., methyl substituents on thiazole). Palladium catalysts with bulky ligands (e.g., SPhos) favor coupling at less hindered positions. Monitor regioselectivity via LC-MS intermediates and compare with computational predictions (e.g., Fukui indices) .

Q. How can molecular docking studies elucidate potential pharmacological targets for this compound?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., kinase domains). Validate docking poses with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess binding stability. Cross-reference with structure-activity relationship (SAR) data from analogous thiazole derivatives .

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